ethyl 4-ethyl-1H-pyrazole-5-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-ethyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-5-9-10-7(6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWPPDFKQBVEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Elucidation of Ethyl 4 Ethyl 1h Pyrazole 5 Carboxylate Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts, multiplicities, and coupling constants of its hydrogen atoms. For ethyl 4-ethyl-1H-pyrazole-5-carboxylate, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the pyrazole (B372694) ring proton, the two ethyl groups, and the N-H proton.
The pyrazole ring itself has one aromatic proton (H-3), which would typically appear as a singlet in the downfield region of the spectrum. The N-H proton of the pyrazole ring is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding.
The ethyl ester group at the C-5 position will exhibit a characteristic quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with the adjacent methyl and methylene protons, respectively. Similarly, the ethyl group at the C-4 position will present as a quartet for its methylene (-CH₂) protons and a triplet for its methyl (-CH₃) protons.
The table below summarizes ¹H-NMR data for several pyrazole carboxylate analogues, providing a reference for the expected chemical shifts in the target molecule.
| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | H² | 8.50 | s | - |
| H⁶ | 7.08 | d | 0.9 | |
| -OCH₂CH₃ | 4.27 | q | 7.1 | |
| 7-CH₃ | 2.69 | d | 0.9 | |
| 5-CH₃ | 2.56 | s | - | |
| -OCH₂CH₃ | 1.30 | t | 7.1 | |
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | pyrazole-H | 7.90 | s | - |
| Ph-H(o) | 7.84 | d | 8.1 | |
| Ph-H(m) | 7.46 | d | 8.1 | |
| -NH₂ | 4.22 | s | - | |
| -OCH₂CH₃ | 4.18 | q | 2.7 | |
| -CH₃ | 2.34 | s | - | |
| -OCH₂CH₃ | 1.29 | t | 7.2 |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'q' denotes quartet.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, the spectrum would display signals for the three pyrazole ring carbons, the carbonyl carbon of the ester, and the four carbons of the two ethyl groups.
The carbonyl carbon (C=O) of the ethyl carboxylate group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the pyrazole ring (C-3, C-4, and C-5) will appear in the aromatic region of the spectrum. The four carbons of the two ethyl groups will be found in the upfield region, with the methylene carbons (-CH₂-) appearing more downfield than the methyl carbons (-CH₃).
Spectroscopic data from related pyrazole derivatives support these assignments. For instance, in various substituted pyrazoles, the pyrazole ring carbons show distinct chemical shifts that are influenced by the nature of the substituents. d-nb.info
The following table presents ¹³C-NMR data for analogous pyrazole compounds.
| Compound Name | Carbon Atom | Chemical Shift (δ, ppm) |
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | C⁵ | 162.29 |
| C⁸=O | 161.78 | |
| C³' | 147.00 | |
| C⁷ | 146.59 | |
| C²H | 146.43 | |
| C⁶H | 110.64 | |
| C³ | 100.79 | |
| -OCH₂CH₃ | 59.33 | |
| 5-CH₃ | 24.50 | |
| 7-CH₃ | 16.53 | |
| -OCH₂CH₃ | 14.43 | |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C=O | ~165 |
| Pyrazole & Phenyl C | 90 - 150 | |
| -OCH₂- | ~60 | |
| -CH₃ | ~14 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N-NMR) Investigations
Nitrogen-15 NMR (¹⁵N-NMR) spectroscopy is a powerful tool for investigating the electronic structure and chemical environment of nitrogen atoms. In the pyrazole ring, there are two distinct nitrogen atoms: a pyridinic nitrogen (-N=) and a pyrrolic nitrogen (-NH-). These two types of nitrogens exhibit different ¹⁵N chemical shifts.
Studies on NH-pyrazoles have shown that the chemical shifts are sensitive to annular tautomerism and intermolecular hydrogen bonding, both in solution and in the solid state. For this compound, two signals would be expected in the ¹⁵N-NMR spectrum, corresponding to N-1 and N-2 of the pyrazole ring. The chemical shifts can provide insight into the predominant tautomeric form and the extent of hydrogen bonding in the sample. Due to the dynamic nature of proton transfer, the observed chemical shifts in solution at room temperature often represent an average of the two tautomeric forms.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The FT-IR spectrum of this compound is expected to show several key absorption bands.
A prominent feature would be the stretching vibration of the N-H bond of the pyrazole ring, typically appearing as a broad band in the range of 3100-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to produce a strong, sharp peak around 1700-1730 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the ethyl groups will appear in the 2850-3000 cm⁻¹ range.
The table below lists characteristic FT-IR absorption bands for related pyrazole compounds. nih.gov
| Compound Name | Functional Group | Wavenumber (cm⁻¹) |
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | N-H | 3480 |
| C=O | 1693 | |
| C=N | 1615 | |
| General Pyrazole Derivatives | N-H stretch | ~3250 |
| C=N stretch | ~1420 | |
| C-O-C asymmetric stretch | 1200-1275 | |
| C-O-C symmetric stretch | 1020-1075 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. Certain functional groups in pyrazole derivatives have been found to be particularly Raman active. rsc.org For this compound, Raman spectroscopy would be useful for confirming the presence of the pyrazole ring and its substituents. The symmetric vibrations of the pyrazole ring and the C-C bonds of the ethyl groups are expected to give rise to distinct signals in the Raman spectrum, aiding in the complete vibrational assignment and structural elucidation of the molecule. uantwerpen.be
Crystallographic Analysis and Solid State Structural Investigations of Pyrazole Carboxylates
Single-Crystal X-ray Diffraction (XRD) Studies
There are currently no published single-crystal X-ray diffraction studies for ethyl 4-ethyl-1H-pyrazole-5-carboxylate. Therefore, crucial crystallographic parameters such as the crystal system, space group, unit cell dimensions, and the number of molecules per unit cell (Z) remain undetermined.
Molecular Conformation and Geometrical Parameters
Without experimental XRD data, a definitive determination of the molecular conformation, including specific bond lengths, bond angles, and torsion angles for this compound in the solid state, is not possible.
Intermolecular Interactions and Crystal Packing
A detailed description of the intermolecular interactions and crystal packing arrangement for this compound cannot be constructed in the absence of crystallographic data. This includes the identification and characterization of potential hydrogen bonding networks and π-π stacking interactions.
Hydrogen Bonding Networks (C–H···O, N–H···O)
Specific details regarding the presence, geometry, and role of C–H···O and N–H···O hydrogen bonds in the crystal structure of this compound are not available.
π-π Stacking Interactions
Information regarding the existence and nature of any π-π stacking interactions between the pyrazole (B372694) rings in the solid state of this compound is currently unavailable.
Hirshfeld Surface Analysis and Fingerprint Plots
Future experimental studies are required to elucidate the solid-state structure of this compound, which would enable a thorough analysis as outlined above.
Computational and Theoretical Studies on Ethyl 4 Ethyl 1h Pyrazole 5 Carboxylate and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. For pyrazole (B372694) derivatives, these calculations are crucial for understanding their electronic nature and geometric structure.
Density Functional Theory (DFT) is a predominant computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For pyrazole-based compounds, DFT calculations are routinely employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netjcsp.org.pk
In studies of analogous compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level have shown that the pyrazole ring system tends to adopt a planar conformation. nih.govresearchgate.net This planarity is a key feature of the aromatic pyrazole core. The optimization process involves systematically adjusting the coordinates of each atom until the forces on them are negligible, resulting in a stationary point that represents the equilibrium geometry. nih.gov These calculations provide a foundational understanding of the molecule's shape, which is critical for interpreting its reactivity and interactions.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Pyrazole Ring Note: These are typical values for pyrazole analogues; specific values for the title compound would require dedicated calculation.
| Parameter | Typical Value | Description |
| N1-N2 Bond Length | ~1.35 Å | The bond between the two adjacent nitrogen atoms. |
| N2-C3 Bond Length | ~1.33 Å | The bond between the pyridine-like nitrogen and carbon. |
| C3-C4 Bond Length | ~1.43 Å | The bond between carbons at positions 3 and 4. chemicalbook.com |
| C4-C5 Bond Length | ~1.38 Å | The bond between carbons at positions 4 and 5. |
| C5-N1 Bond Length | ~1.36 Å | The bond between carbon 5 and the pyrrole-like nitrogen. |
| C5-N1-N2 Angle | ~113.0° | The internal angle at the N1 nitrogen. chemicalbook.com |
| N1-N2-C3 Angle | ~105.0° | The internal angle at the N2 nitrogen. |
The accuracy of DFT calculations is highly dependent on the chosen "level of theory" and "basis set". The level of theory refers to the specific functional used (e.g., B3LYP, PBE0, M06L), which approximates the exchange-correlation energy. researchgate.net The basis set is a collection of mathematical functions (e.g., 6-31G*, 6-311++G(d,p), cc-pVDZ) that describe the distribution of electrons around the atoms. youtube.com
The selection involves a balance between computational cost and desired accuracy. youtube.com
Pople-style basis sets , such as 6-31G(d) or 6-311G++(d,p), are widely used for pyrazole systems. nih.govnih.gov The characters in these names denote specific features: (d) adds polarization functions on heavy atoms, and ++ adds diffuse functions on both heavy and hydrogen atoms, which are important for describing anions and weak interactions.
Correlation-consistent basis sets , like cc-pVDZ, are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational expense. youtube.com
For pyrazole derivatives, a common and effective combination is the B3LYP functional with a 6-31G(d) or larger basis set, which has been shown to provide reliable geometric and electronic properties. researchgate.netjcsp.org.pknih.gov More demanding calculations for spectroscopic properties or weak interactions may employ larger basis sets like 6-311++G(d,p). nih.govresearchgate.net
Table 2: Common Levels of Theory and Basis Sets for Pyrazole Analogue Calculations
| Level of Theory (Functional) | Basis Set | Typical Application | Reference |
| B3LYP | 6-31G(d) or 6-31G | Geometry Optimization, Vibrational Frequencies | researchgate.netjcsp.org.pkresearchgate.net |
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Properties, NMR | nih.govresearchgate.net |
| PBE0, M06L, CAM-B3LYP | 6-31G(d,p) | Interaction Energies, Reaction Mechanisms | researchgate.net |
| TD-B3LYP | 6-31G | UV-Vis Absorption Spectra | jcsp.org.pk |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, govern the feasibility and pathways of chemical reactions. While specific MEDT studies on ethyl 4-ethyl-1H-pyrazole-5-carboxylate are not prevalent, the principles can be applied to understand its reactivity. DFT is the primary tool used to perform the electron density analysis required by MEDT.
Theoretical studies on the reaction mechanisms of pyrazoles, such as their photochemical transposition to imidazoles, have been investigated using advanced computational methods like the complete active space self-consistent field (CASSCF). nih.gov These studies map the reaction pathway from reactant to product, identifying key intermediates and transition states. nih.gov For cycloaddition reactions that form pyrazoles, theoretical calculations can elucidate the mechanism, such as the trapping of in-situ generated nitrile imines by an alkene. researchgate.net Such computational analyses provide a detailed, step-by-step view of the reaction, explaining regioselectivity and kinetic favorability, which is often difficult to determine experimentally. nih.gov
Conformational Analysis and Tautomerism Studies
For a flexible molecule like this compound, computational methods are essential for exploring its conformational landscape and tautomeric possibilities.
Conformational Analysis: This involves studying the different spatial arrangements of the molecule that arise from rotation around single bonds, such as the C-C bonds in the ethyl groups and the C-O bond of the ester moiety. By calculating the energy of each conformation, a potential energy surface can be constructed to identify the most stable conformers and the energy barriers between them.
Tautomerism: N-unsubstituted pyrazoles like the title compound exist as a mixture of tautomers due to the migration of the proton between the two ring nitrogen atoms (N1 and N2). nih.govmdpi.com This is known as annular prototropic tautomerism. nih.gov While the two tautomers of the parent pyrazole are identical, for asymmetrically substituted pyrazoles, the tautomers are distinct isomers with different stabilities. rsc.org DFT calculations can predict the relative energies of these tautomers and the transition state for their interconversion. nih.gov In many cases, the energy barrier is low, leading to a rapid equilibrium in solution, which can result in averaged signals in NMR spectra. mdpi.com
Prediction of Spectroscopic Properties (NMR, UV-Vis, Raman)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structural verification.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net By comparing the computed spectra with experimental data, the proposed molecular structure can be confirmed. nih.govnih.gov
UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). jcsp.org.pk This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations help rationalize the color and electronic behavior of the compounds.
Raman and IR Spectroscopy: DFT calculations can also predict vibrational frequencies. nih.govresearchgate.net These computed frequencies correspond to the peaks in Infrared (IR) and Raman spectra. The analysis of vibrational modes helps in assigning specific spectral peaks to the stretching or bending motions of particular functional groups within the molecule.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These values are estimations based on known shifts for pyrazole esters and ethyl groups. Actual values may vary.
| Atom | Type | Predicted Chemical Shift (ppm) |
| Pyrazole-H | ¹H | 7.5 - 8.0 |
| Ester -OCH₂- | ¹H | 4.2 - 4.4 |
| Ethyl (ring) -CH₂- | ¹H | 2.6 - 2.8 |
| Ester -CH₃ | ¹H | 1.2 - 1.4 |
| Ethyl (ring) -CH₃ | ¹H | 1.1 - 1.3 |
| Pyrazole C=O | ¹³C | 160 - 165 |
| Pyrazole C3/C5 | ¹³C | 135 - 145 |
| Pyrazole C4 | ¹³C | 110 - 120 |
| Ester -OCH₂- | ¹³C | 60 - 62 |
| Ethyl (ring) -CH₂- | ¹³C | 18 - 22 |
| Ester -CH₃ | ¹³C | 14 - 15 |
| Ethyl (ring) -CH₃ | ¹³C | 13 - 15 |
Analysis of Electronic Structure and Bonding
Theoretical calculations offer deep insights into the electronic nature of a molecule, explaining its stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net In pyrazole-carboxamides, a smaller HOMO-LUMO gap has been correlated with a red shift in the absorption spectrum and better electron delocalization. jcsp.org.pk
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack. researchgate.net For pyrazoles, the region around the pyridine-like N2 nitrogen is typically the most negative, indicating it as the primary site for protonation. nih.gov The C4 position is generally more electron-rich than C3 and C5. chemicalbook.com
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charge on each atom in the molecule. researchgate.net This information helps in understanding intramolecular charge transfer and identifying reactive sites.
Table 4: Summary of Electronic Properties and Their Significance
| Property | Description | Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Large gap suggests high stability and low reactivity. researchgate.net |
| MEP Surface | Maps the electrostatic potential on the molecular surface. | Identifies nucleophilic (negative) and electrophilic (positive) sites. researchgate.net |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and antibonds. nih.govresearchgate.net This approach facilitates the study of electron density distribution and the interactions between different parts of a molecular system. nih.gov
For pyrazole derivatives, NBO analysis can elucidate the electronic delocalization within the pyrazole ring and its substituents. The analysis involves examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the extent of charge transfer and stabilization.
A hypothetical NBO analysis for this compound would likely reveal significant delocalization interactions, such as those between the nitrogen lone pairs of the pyrazole ring and the π* antibonding orbitals of the C=C and C=N bonds within the ring. Additionally, interactions involving the π system of the pyrazole ring and the carbonyl group of the ethyl carboxylate substituent would be expected.
Charge Distribution and Orbital Interactions
The distribution of electron density in a molecule is fundamental to its chemical reactivity and physical properties. Computational methods can predict the partial charges on each atom, providing a quantitative measure of the molecule's polarity. In pyrazole systems, the nitrogen atoms are typically regions of higher negative charge, while the hydrogen attached to the nitrogen is acidic.
The interaction between frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and a greater propensity for charge transfer within the molecule.
In a study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the HOMO was found to be localized over the pyrazole and phenyl rings, while the LUMO was distributed over the pyrazole ring and the ethyl carboxylate group. tandfonline.com This distribution suggests that electronic transitions would involve charge transfer from the phenyl and pyrazole moieties to the carboxylate group.
The following table presents representative data for the HOMO-LUMO gap of an analogous pyrazole derivative, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, calculated using Density Functional Theory (DFT). tandfonline.com
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.21 |
| LUMO | -1.78 |
| HOMO-LUMO Gap (ΔE) | 4.43 |
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to a variety of interesting and useful phenomena such as frequency doubling and optical switching. Organic molecules, particularly those with extended π-conjugation and donor-acceptor groups, are promising candidates for NLO applications. arabjchem.org Pyrazole derivatives have been investigated for their potential NLO properties due to their aromatic character and the possibility of creating charge-transfer systems. arabjchem.org
Hyperpolarizability Calculations
The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Large values of β are desirable for applications in second-harmonic generation. Computational chemistry can be used to calculate the hyperpolarizability of a molecule, providing a theoretical assessment of its NLO potential. researchgate.net
For pyrazole derivatives, the magnitude of the hyperpolarizability is influenced by the nature and position of substituents on the pyrazole ring. Electron-donating and electron-withdrawing groups can enhance the charge asymmetry of the molecule, leading to a larger hyperpolarizability. In a computational study of 1H-pyrazole-3-carboxylic acid, the NLO parameters were calculated to evaluate its potential as an NLO material. researchgate.net
Z-scan Technique for Optical Nonlinearity Assessment
The Z-scan technique is a widely used experimental method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. arabjchem.orgwikipedia.org The technique involves moving a sample along the propagation path of a focused laser beam and measuring the transmitted intensity through a finite aperture in the far field ("closed-aperture" Z-scan) and the total transmitted intensity ("open-aperture" Z-scan). wikipedia.org The closed-aperture scan is sensitive to nonlinear refraction, while the open-aperture scan reveals nonlinear absorption. wikipedia.org
Several studies have employed the Z-scan technique to investigate the NLO properties of pyrazole carboxylate analogues. In one such study, a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and their optical nonlinearity was studied using the open-aperture Z-scan technique with 5 ns laser pulses at a wavelength of 532 nm. arabjchem.org The results indicated that these compounds exhibit nonlinear absorption and have potential for optical limiting applications. arabjchem.orgresearchgate.net
The following table presents the nonlinear optical parameters for two analogue compounds, 4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid (Analogue A) and ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate (Analogue B), as determined by the open-aperture Z-scan technique. arabjchem.org
| Compound | Nonlinear Absorption Coefficient (β) (cm/GW) | Optical Limiting Threshold (J/cm²) |
|---|---|---|
| Analogue A | 12.5 | 0.8 |
| Analogue B | 8.2 | 1.2 |
The data shows that these pyrazole derivatives possess significant nonlinear absorption, with Analogue A, which has a carboxylic acid group, exhibiting a larger nonlinear absorption coefficient and a lower optical limiting threshold compared to Analogue B. arabjchem.org These findings highlight the potential of pyrazole carboxylate derivatives as NLO materials.
Applications of Ethyl 4 Ethyl 1h Pyrazole 5 Carboxylate in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Synthesis
Ethyl 4-ethyl-1H-pyrazole-5-carboxylate is a valuable intermediate in organic synthesis due to its inherent functional group versatility. The pyrazole (B372694) core is a key pharmacophore in many biologically active compounds, and the ester and ethyl substituents provide handles for further chemical modification. chemimpex.com The ester group can be hydrolyzed to the corresponding carboxylic acid, converted into an amide, or reduced to an alcohol, opening pathways to a wide array of derivatives. The nitrogen atoms within the pyrazole ring can undergo alkylation or arylation reactions, allowing for the introduction of diverse substituents. researchgate.net
The strategic placement of the ethyl group at the C4 position and the carboxylate at the C5 position influences the regioselectivity of subsequent reactions, making it a predictable and reliable building block. Chemists can leverage these functional groups to construct elaborate molecules, including pharmacologically relevant scaffolds and novel organic materials. Its utility as a starting material is particularly evident in the synthesis of fused heterocyclic systems, where the pyrazole ring serves as the foundation upon which other rings are annulated. semanticscholar.org
Precursor for the Synthesis of Fused Heterocyclic Ring Systems
The structure of this compound is well-suited for the synthesis of bicyclic and polycyclic heterocyclic compounds. By transforming its existing functional groups, it can be guided into cyclization reactions to form a range of fused pyrazole derivatives with applications in medicinal chemistry and materials science.
Pyrazolo[1,5-a] acs.orguninsubria.itdiazepines are seven-membered ring systems fused to a pyrazole core, recognized as important scaffolds in drug design. chemrxiv.org The synthesis of these structures from a pyrazole carboxylate precursor like this compound typically involves a multi-step sequence. A general approach begins with the N-alkylation of the pyrazole ring. For instance, alkylation with a reagent containing a three-carbon chain and a protected amine functionality would be the initial step. Following the successful N-alkylation, the protecting group on the amine is removed, and the resulting primary or secondary amine can undergo an intramolecular cyclization with the ester group at the C5 position. This final step, often promoted by heat or a suitable catalyst, forges the seven-membered diazepine (B8756704) ring, yielding the target pyrazolo[1,5-a] acs.orguninsubria.itdiazepin-4-one skeleton. acs.org The ethyl group at the C4 position remains as a substituent on the final fused product, influencing its steric and electronic properties.
Pyrazolo[4,3-d]pyrimidines are a class of fused heterocycles known for a wide spectrum of biological activities. researchgate.netnih.gov The synthesis of this scaffold often starts from 5-amino-1H-pyrazole-4-carboxylates. nih.gov this compound can be converted into the necessary 3-amino-4-ethyl-1H-pyrazole-5-carboxylate intermediate through a sequence of nitration at the 3-position followed by chemical reduction of the nitro group.
Once the aminopyrazole is obtained, the fused pyrimidine (B1678525) ring is constructed by reacting it with various one-carbon or three-carbon synthons. For example, condensation with formamide (B127407) or urea (B33335) under thermal conditions can yield the corresponding pyrazolo[4,3-d]pyrimidin-4-ones. nih.gov Microwave-assisted, three-component reactions involving an aminopyrazole carboxylate, an aldehyde, and an amine have also proven effective for generating diversity in the final products. rsc.org
Table 1: Reagents for Pyrazolo[4,3-d]pyrimidine Synthesis
| Starting Pyrazole Type | Reagent(s) | Fused Ring Formed | Reference |
|---|---|---|---|
| 5-Aminopyrazole-4-carboxylate | Formamide | Pyrimidin-4-one | nih.gov |
| 5-Aminopyrazole-4-carbonitrile | Urea or Thiourea | 4-Amino-pyrimidin-6-one/thione | nih.gov |
| 5-Aminopyrazole-4-carboxylate | Acetic Anhydride, then aromatic amine | 6-Methyl-pyrimidin-4-one | nih.gov |
Pyrazolopyridines, isomers of azaindoles, are another class of privileged heterocyclic scaffolds in medicinal chemistry. nih.gov The synthesis of the pyrazolo[3,4-b]pyridine isomer from a precursor like this compound would again typically proceed through a 5-aminopyrazole intermediate.
The classic method for constructing the fused pyridine (B92270) ring is the Friedländer annulation, which involves the condensation of an amino-ketone (or related functionality) with a compound containing a reactive methylene (B1212753) group. A more common approach for this specific system is a multi-component reaction. For example, the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, or an α,β-unsaturated carbonyl compound in the presence of a catalyst can lead to the formation of the fused pyridine ring in a single step. nih.govasianpubs.org
Table 2: Representative Synthesis of a Pyrazolo[3,4-b]pyridine
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
|---|
This strategy highlights how the aminopyrazole derived from the title compound could react with various aldehydes and β-ketoesters to produce a library of substituted pyrazolopyridines.
Applications in Materials Chemistry
Beyond its use in constructing discrete organic molecules, this compound and its derivatives are valuable in the field of materials chemistry, particularly as ligands in coordination chemistry.
The molecular structure of this compound contains multiple potential coordination sites for metal ions, making it an excellent candidate for designing coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.net The primary coordination sites are the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group (typically after hydrolysis of the ethyl ester to a carboxylic acid).
The pyrazole ring's N2 atom acts as a potent Lewis base, readily coordinating to a metal center. uninsubria.it The adjacent carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. This ability to chelate a single metal ion or bridge multiple metal centers allows for the construction of diverse and complex supramolecular structures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. acs.orguninsubria.it The nature of the metal ion and the reaction conditions dictate the final architecture of the complex. nih.gov These materials are of significant interest for their potential applications in catalysis, gas storage, and photoluminescence. mdpi.com
Components for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. researchgate.net The versatility and tunability of MOFs make them suitable for a wide array of applications, including gas storage, separation, catalysis, and sensing. researchgate.netresearchgate.net The selection of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework.
Pyrazole-carboxylic acid derivatives are highly effective organic linkers for MOF synthesis. researchgate.net This is due to their bifunctional nature:
The nitrogen atoms of the pyrazole ring can coordinate with metal ions.
The oxygen atoms of the carboxylate group provide another strong coordination site.
This dual-coordination capability allows pyrazole-carboxylate molecules to act as robust bridges between metal centers, facilitating the assembly of stable, three-dimensional networks. researchgate.net For instance, 1H-pyrazole-4-carboxylic acid has been successfully used as a linker in the synthesis of porous MOFs. researchgate.net Similarly, other functionalized pyrazole-carboxylic acids have been employed to create MOFs with tailored properties, such as selective dye adsorption and catalytic activity. researchgate.netrsc.org
Given these precedents, this compound is a strong candidate as a linker for novel MOFs. The pyrazole ring and the 5-carboxylate group provide the necessary coordination sites to bind with metal nodes. The ethyl group at the 4-position can be used to fine-tune the properties of the resulting MOF, potentially influencing pore size and the chemical environment within the framework. The presence of this alkyl group could enhance the hydrophobicity of the MOF's internal surface, which may be advantageous for the selective adsorption of organic molecules. Pyrazolate-based MOFs are noted for their stability, which can be a significant advantage over some carboxylate-based frameworks. acs.org
Development of Advanced Functional Materials
The unique electronic and structural characteristics of the pyrazole ring make its derivatives valuable precursors for advanced functional materials. lifechemicals.com These materials are designed to have specific, controllable properties for applications in electronics, optics, and sensor technology. Research has shown that incorporating pyrazole moieties into larger molecular structures can lead to materials with significant nonlinear optical (NLO) properties, which are essential for applications like optical switching and information storage. arabjchem.orgmanipal.edu
Studies on various N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have demonstrated their potential as NLO materials. arabjchem.orgresearchgate.net In these systems, the pyrazole ring acts as a π-bridge, connecting electron-donating and electron-accepting groups to create a polarized molecule with enhanced optical nonlinearity. The research concluded that pyrazole derivatives containing both carboxylic acid and ester groups showed significant promise for optical limiting applications. arabjchem.orgresearchgate.net
This compound can serve as a key intermediate in the synthesis of such advanced materials. Its structure can be readily modified through reactions at the N-H position of the pyrazole ring, allowing for the attachment of various functional groups to create donor-acceptor systems. researchgate.netnih.gov The ethyl carboxylate group can also be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification. The incorporation of this compound into polymers or coatings is another avenue for creating materials with enhanced durability or specific environmental resistance. chemimpex.com Therefore, this compound represents a versatile building block for the rational design of functional organic materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 4-ethyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonylhydrazide under reflux in ethanol, followed by deprotection . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) is critical. For instance, using Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling reactions (as in related pyrazole derivatives) can improve regioselectivity and yield .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are primary tools. For example, the ester carbonyl group typically shows a strong IR absorption at ~1700 cm⁻¹, while NMR can confirm substituent positions (e.g., ethyl groups at C4 and C5) . High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for purification. Purity assessment via thin-layer chromatography (TLC) and elemental analysis (C, H, N) is essential. For rigorous quality control, combine HPLC with UV detection (λ ~254 nm) and compare retention times to standards .
Advanced Research Questions
Q. How do substituents on the pyrazole ring affect bioactivity, and what computational tools support SAR studies?
- Methodological Answer : Substituents like nitro or trifluoromethyl groups enhance pharmacological activity (e.g., anti-inflammatory properties). Density Functional Theory (DFT) calculations (using software like ADF or Gaussian) predict electronic effects (e.g., HOMO-LUMO gaps) and hydrogen-bonding interactions, guiding SAR . For example, electron-withdrawing groups at C4 increase metabolic stability .
Q. What challenges arise in crystallographic refinement of pyrazole derivatives, and how do SHELX/SIR97 address them?
- Methodological Answer : Twinning or disordered solvent molecules complicate refinement. SHELXL (via Olex2) handles high-resolution data and twin refinement, while SIR97 excels in direct-method structure solution for challenging space groups. Cross-validate results using both programs . For hydrogen-bonding networks, graph-set analysis (as in Etter’s formalism) clarifies supramolecular packing .
Q. How can reaction mechanisms for pyrazole functionalization be experimentally validated?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N in hydrazide precursors) combined with in-situ FTIR monitors intermediate formation. For Pd-catalyzed couplings (e.g., Suzuki reactions), kinetic studies (variable-temperature NMR) and catalyst poisoning experiments distinguish between homogeneous and heterogeneous pathways .
Q. What strategies resolve contradictions in spectral or crystallographic data across studies?
- Methodological Answer : Discrepancies in melting points or NMR shifts may stem from polymorphs or solvent inclusion. Re-crystallize under varied conditions (e.g., DMF/water vs. ethanol) and re-analyze. For crystallography, compare multiple datasets and apply Hirshfeld surface analysis to detect subtle packing differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
